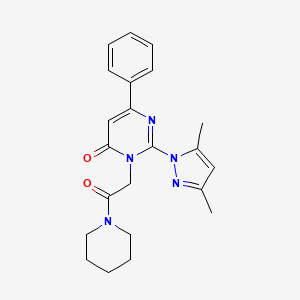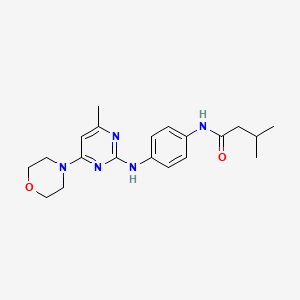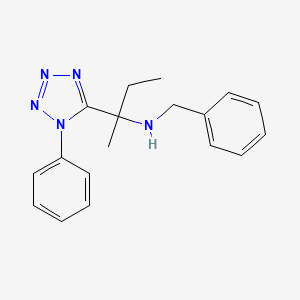
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-6-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a dihydropyrimidinone core
Métodos De Preparación
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the piperidine ring: This involves the cyclization of suitable precursors to form the piperidine ring.
Coupling reactions: The pyrazole and piperidine rings are then coupled with a dihydropyrimidinone core through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It may be used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds include other pyrazole and piperidine derivatives, as well as dihydropyrimidinone analogs. Compared to these compounds, 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE may exhibit unique properties due to its specific structural features. For example, its combination of functional groups may confer distinct biological activities or chemical reactivity.
Conclusion
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a compound of significant interest in various scientific fields
Propiedades
Fórmula molecular |
C22H25N5O2 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C22H25N5O2/c1-16-13-17(2)27(24-16)22-23-19(18-9-5-3-6-10-18)14-20(28)26(22)15-21(29)25-11-7-4-8-12-25/h3,5-6,9-10,13-14H,4,7-8,11-12,15H2,1-2H3 |
Clave InChI |
JLTLKYPLRBNQCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N3CCCCC3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11241642.png)
![2-(4-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methylpropanamide](/img/structure/B11241660.png)

![11-(furan-2-yl)-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11241666.png)
![1,1'-(3-(4-methoxybenzyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11241668.png)


![1-{7-Acetyl-3-[(4-methoxyphenyl)methyl]-6-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one](/img/structure/B11241683.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11241685.png)
![N-(3-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide](/img/structure/B11241687.png)
![N-(4-ethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241688.png)



